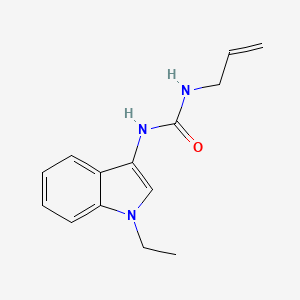

5-Bromo-2-methylquinazolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

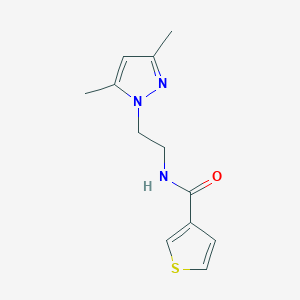

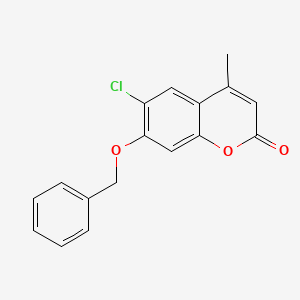

The compound 5-Bromo-2-methylquinazolin-4-ol is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential biological activities. Quinazoline derivatives have been studied extensively for their pharmacological properties, including their role as tyrosine kinase inhibitors, which are crucial in the signaling pathways of various cancers . The presence of a bromine atom in the structure of such compounds often allows for further chemical modifications, making them versatile intermediates in medicinal chemistry .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, this compound could potentially be synthesized by modifying existing methods such as the condensation of anthranilic acid with different aldehydes or ketones in the presence of catalysts . Another approach could involve the bromination of quinazoline precursors, as seen in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs . The introduction of a bromine atom can be achieved using reagents like N-bromosuccinimide, which is commonly used for bromination reactions in organic synthesis .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the quinazoline ring system, which can be substituted at various positions to yield different derivatives. The crystal structure of a related compound, 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, shows that substituents on the quinazoline ring can significantly affect the overall molecular conformation . The dihedral angle between the phenyl ring and the quinazoline ring system can influence the molecule's binding properties and its biological activity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents into the molecule . The presence of a bromine atom in the structure makes it a potential site for nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in the synthesis of more complex molecules with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the methyl group on the quinazoline ring. These substituents can affect the compound's melting point, solubility, and stability. For example, the introduction of bromine can increase the compound's molecular weight and potentially its lipophilicity, which can influence its pharmacokinetic properties . The electronic effects of the substituents can also affect the acidity of the quinazoline nitrogen atoms, which may be relevant for the compound's binding to biological targets .

Scientific Research Applications

Antioxidant Activity Analysis

5-Bromo-2-methylquinazolin-4-ol, like other quinazoline derivatives, may hold potential in antioxidant activity studies due to the structural similarity to compounds analyzed for their capacity to scavenge free radicals. Although not directly mentioned, the broader family of quinazoline compounds has been explored for their antioxidant capabilities. Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in assessing the potential antioxidant capacity of chemical compounds, including quinazoline derivatives. These methods, based on spectrophotometry, evaluate the kinetics of color change or discoloration in solutions containing antioxidants, which might be applicable to studying this compound's antioxidant properties (Munteanu & Apetrei, 2021).

Therapeutic Potentials in Cancer

Quinazoline derivatives, including possibly this compound, have shown significant promise in cancer therapy. The structural features of quinazoline compounds are crucial in the development of anticancer agents, with patents and research highlighting their potential. For example, tetrahydroisoquinolines, structurally related to quinazolines, have been recognized for their anticancer properties, suggesting that this compound could be explored for similar therapeutic effects. These compounds have been studied for their roles as anticancer antibiotics, with the US FDA approval of trabectedin for soft tissue sarcomas highlighting the potential of this scaffold in drug discovery (Singh & Shah, 2017).

Neuroprotective and Cognitive Enhancements

The cognitive and neuroprotective effects of quinazoline derivatives are another area of interest. Research on serotonin 5-HT6 receptor ligands, including quinazoline-based compounds, has indicated their potential in treating learning and memory disorders. Although this compound is not explicitly mentioned, its structural similarity to these compounds suggests it could have applications in enhancing cognitive functions and offering neuroprotection. Studies have shown that selective antagonists of the 5-HT6 receptor can improve retention performance and increase extracellular glutamate levels in the frontal cortex, implicating potential uses of this compound in cognitive enhancement and neuroprotection (Russell & Dias, 2002).

Antimicrobial and Antibacterial Applications

The quinazoline scaffold is also being investigated for its antimicrobial and antibacterial activities. Given the broad spectrum of pharmacological activities of evodiamine, a compound structurally related to quinazolines, it suggests that this compound could be explored for similar properties. Evodiamine and its derivatives have shown antimicrobial, antibacterial, and antitumor activities, which implies that this compound might also possess these beneficial effects. The structural modification of such compounds is an ongoing research focus, aiming to develop more potent agents for various therapeutic activities, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral treatments (Gavaraskar, Dhulap, & Hirwani, 2015).

Safety and Hazards

The safety information for 5-Bromo-2-methylquinazolin-4-ol indicates that it has a GHS07 pictogram, with the signal word “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Quinazolinone derivatives have been investigated for their antimicrobial and biofilm inhibition effects .

Biochemical Pathways

It’s worth noting that quinazolinone derivatives have shown potential in inhibiting biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Result of Action

Some quinazolinone derivatives have shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth .

properties

IUPAC Name |

5-bromo-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFUSPBOWEAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Br)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2537624.png)

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)

![6-Hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2537633.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)